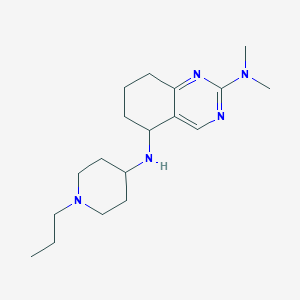![molecular formula C17H16FN3O2 B6033925 N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]isonicotinamide](/img/structure/B6033925.png)
N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]isonicotinamide, also known as FIPI, is a small molecule inhibitor that targets the phosphatidylinositol 4-phosphate 5-kinase (PIP5K) enzyme. PIP5K is responsible for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a key signaling molecule involved in various cellular processes. FIPI has shown promising results in scientific research applications and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
作用機序
N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]isonicotinamide targets the PIP5K enzyme and inhibits its activity, leading to a reduction in the synthesis of PIP2. PIP2 is a key signaling molecule involved in various cellular processes, including cell proliferation, migration, and survival. By inhibiting PIP5K, N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]isonicotinamide disrupts PIP2 signaling pathways and affects cellular processes that are dependent on PIP2.
Biochemical and Physiological Effects:
N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]isonicotinamide has been shown to have various biochemical and physiological effects, including reducing cell proliferation, inducing apoptosis, reducing inflammation, improving cardiac function, and reducing oxidative stress. These effects are mediated by the disruption of PIP2 signaling pathways and the downstream effects on cellular processes.
実験室実験の利点と制限
N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]isonicotinamide has several advantages for lab experiments, including its high potency and specificity for PIP5K, its ability to be easily synthesized and purified, and its broad range of potential applications in various diseases. However, N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]isonicotinamide also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.
将来の方向性
There are several future directions for research on N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]isonicotinamide, including further optimization of its synthesis method, evaluation of its safety and efficacy in preclinical and clinical studies, and exploration of its potential applications in other diseases. Additionally, the development of new analogs and derivatives of N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]isonicotinamide could lead to the discovery of more potent and selective inhibitors of PIP5K with improved therapeutic potential.
合成法
N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]isonicotinamide can be synthesized using a multistep process involving the reaction of isonicotinic acid with 3-fluorobenzylamine to form an intermediate, which is then reacted with pyrrolidine-2,5-dione to yield the final product. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
科学的研究の応用
N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]isonicotinamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]isonicotinamide has been shown to inhibit the growth and metastasis of cancer cells by targeting PIP5K and disrupting PIP2 signaling pathways. In inflammation research, N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]isonicotinamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In cardiovascular research, N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]isonicotinamide has been shown to improve cardiac function and reduce myocardial infarction size by targeting PIP5K and reducing oxidative stress.
特性
IUPAC Name |
N-[1-[(3-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2/c18-14-3-1-2-12(8-14)10-21-11-15(9-16(21)22)20-17(23)13-4-6-19-7-5-13/h1-8,15H,9-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRHITHMDGUAQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC(=CC=C2)F)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B6033845.png)
![2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6033848.png)
![N'-[1-(4-hydroxyphenyl)ethylidene]-3-(4-methyl-1-piperazinyl)propanohydrazide](/img/structure/B6033849.png)
![3-methyl-6-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B6033854.png)
![N-(3-methoxypropyl)-5-[1-(5-pyrimidinylcarbonyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6033860.png)
![1-(4-chlorophenyl)-2-[(5-{[(5-chloro-8-quinolinyl)oxy]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B6033862.png)
![(4-chlorophenyl)[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6033863.png)
![N-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isonicotinamide](/img/structure/B6033873.png)
![6-amino-2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone](/img/structure/B6033878.png)

![1-[cyclohexyl(methyl)amino]-3-{3-[(4-methoxy-1-piperidinyl)methyl]phenoxy}-2-propanol](/img/structure/B6033891.png)
![7-(4-isopropylbenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6033895.png)
![3-methyl-1-{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}-1-butanol](/img/structure/B6033899.png)
